N-(3,4-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothieno[3,2-d]pyrimidin-4-one core, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
- Formation of the Benzothieno[3,2-d]pyrimidin-4-one Core : This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
- Attachment of the Dimethoxyphenyl Group : This can be achieved through nucleophilic substitution reactions where the dimethoxyphenyl group is introduced to the benzothieno[3,2-d]pyrimidin-4-one core.
- Acetylation : The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
- Reduction : Reduction reactions can target the carbonyl group in the benzothieno[3,2-d]pyrimidin-4-one core, potentially forming alcohol derivatives.
- Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Oxidation : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
- Reduction : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
- Oxidation : Formation of quinones or other oxidized derivatives.
- Reduction : Formation of alcohols or reduced derivatives.
- Substitution : Formation of nitro, bromo, or other substituted derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:
- Chemistry : Used as a precursor or intermediate in the synthesis of more complex organic molecules.
- Biology : Studied for its potential biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.
- Medicine : Investigated for its potential therapeutic effects and as a lead compound in drug development.
- Industry : Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds:
- 3,4-Dimethoxy-N-phenylbenzamide : Shares the dimethoxyphenyl group but lacks the benzothieno[3,2-d]pyrimidin-4-one core.
- N-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide : Contains the dimethoxyphenyl group and a pyrazole core instead of the benzothieno[3,2-d]pyrimidin-4-one core.
Uniqueness: N-(3,4-dimethoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its combination of the benzothieno[3,2-d]pyrimidin-4-one core and the dimethoxyphenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-26-14-8-7-12(9-15(14)27-2)22-17(24)10-23-11-21-18-13-5-3-4-6-16(13)28-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKOFBOPRLGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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